2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
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Overview
Description
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties
Preparation Methods
The synthesis of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-nitrophenyl)acetamide typically involves the reaction of 6-methyl-2-oxo-1H-pyrimidine-4-thiol with 2-nitrophenylacetyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Scientific Research Applications
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, its neuroprotective effects are believed to be mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways . The compound also inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar compounds to 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-nitrophenyl)acetamide include:
2-[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenyl-acetamide: This compound also exhibits antimicrobial properties and has a similar structure.
Triazole-pyrimidine hybrids: These compounds have shown neuroprotective and anti-inflammatory properties, similar to the compound .
The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S/c1-8-6-12(16-13(19)14-8)22-7-11(18)15-9-4-2-3-5-10(9)17(20)21/h2-6H,7H2,1H3,(H,15,18)(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZNDVPQRUVEER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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